2-アミノイソフタル酸

概要

説明

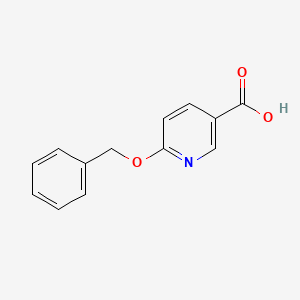

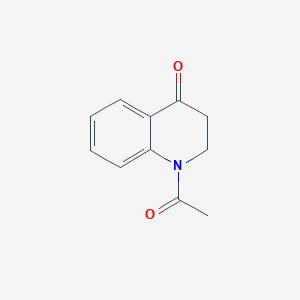

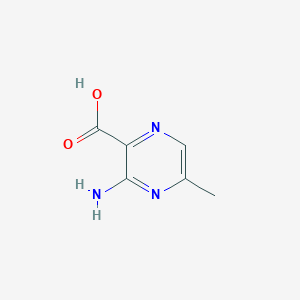

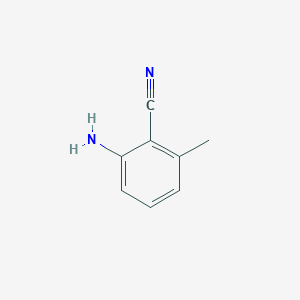

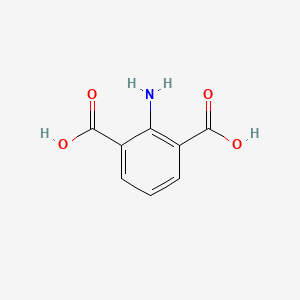

2-Aminoisophthalic acid (2-AIP) is a heterocyclic aromatic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmaceuticals. It is a derivative of isophthalic acid and is commonly used as an intermediate in the synthesis of organic compounds. 2-AIP is also used as a building block for the synthesis of drugs, such as antibiotics, antiviral agents, and anti-cancer drugs. In addition, 2-AIP has been used as a reagent in the synthesis of various polymers and as a starting material for the synthesis of other heterocyclic compounds.

科学的研究の応用

銅イオンの検出

2-アミノイソフタル酸は、ベタキサンチン色素に基づくCu 2+センサの緑色合成のためのシンプルで経済的な方法の開発に使用されてきました . 得られた2-アミノテレフタル酸-ベタキサンチン(2-AIPA-BX)は、水中で満足のいく蛍光量子収率を示し、干渉する金属イオンに対するCu 2+の高い選択性を示しました . この方法は、環境および生物学的サンプルのオンサイトモニタリングのための、サンプル消費量の少ない、シンプルで、安価で、ポータブルな設定を容易にするために、紙ベースの分析デバイスに組み込まれました .

結晶構造解析

2-アミノイソフタル酸の結晶構造が研究されています . 2-アミノイソフタル酸は、分子が2回対称軸上に位置する単斜晶系空間群C2/cで結晶化します . この情報は、化合物の物理的および化学的特性を理解する上で重要であり、さらにさまざまな分野におけるその用途を導くことができます .

シリカ官能化複合膜の調製

2-アミノイソフタル酸は、ポリビニルアルコールとの混合材料として使用して、シリカ官能化複合膜を調製できます . これらの膜は、拡散透析用途に使用できます 。これは、廃水処理や化学薬品製造などの産業で使用される分離プロセスです。

他の化合物の合成

2-アミノイソフタル酸は、他の化合物の合成のための出発物質として役立ちます。 たとえば、2-アミノイソフタル酸とベタラミン酸を結合させることによって、アミノイソフタル酸-ベタキサンチンを合成できます . この合成された化合物は、上記で述べた銅イオンの検出など、さまざまな用途に使用できます .

材料科学研究

2-アミノイソフタル酸は、材料科学研究で使用できます . そのユニークな特性は、所望の特性を持つ新しい材料を開発するために活用できます。

化学合成

2-アミノイソフタル酸は、化学合成に使用できます . これは、複雑な分子の合成における構成要素として役立ち、合成化学の進歩に貢献します。

Safety and Hazards

将来の方向性

Future research directions could involve the use of 2-Aminoisophthalic acid in the synthesis of metal-organic frameworks (MOFs) for various applications . For instance, a study has reported the synthesis of MOFs using 5-aminoisophthalic acid for the selective detection of Fe (iii) and Cr (vi) in water .

特性

IUPAC Name |

2-aminobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOMKUVUXZRECL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70303575 | |

| Record name | 2-aminoisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39622-79-2 | |

| Record name | 39622-79-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-aminoisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminoisophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism behind the observed delayed fluorescence in 2-aminoisophthalic acid diesters?

A2: Density Functional Theory (DFT) calculations provide insights into the delayed fluorescence mechanism. These calculations suggest a small energy gap between the first singlet excited state (S1) and the first triplet excited state (T1) in these molecules. [] This small energy gap facilitates reverse intersystem crossing, allowing for a population of molecules to transition from the T1 state back to the S1 state, resulting in delayed fluorescence emission. []

Q2: How does 2-aminoisophthalic acid interact with uranyl ions and what are the potential applications of the resulting compound?

A3: 2-Aminoisophthalic acid (H2L) acts as an organic linker, coordinating with uranyl ions (UO2) to form a two-dimensional uranyl organic framework (UOF). [] In this framework, the carboxylate groups of the 2-aminoisophthalic acid molecules bridge adjacent uranyl centers, creating a layered structure. This UOF material exhibits promising photocatalytic activity, effectively degrading organic dyes like methylene blue (MB) and rhodamine B (RhB) under visible light irradiation. [] This property makes the UOF a potential candidate for applications in wastewater treatment and environmental remediation.

Q3: Can 2-aminoisophthalic acid be used for the development of metal ion sensors, and if so, how?

A4: Yes, 2-aminoisophthalic acid can be used as a building block for metal ion sensors. Researchers have successfully synthesized a 2-aminoterephthalic acid-betaxanthin (2-AIPA-BX) derivative by coupling 2-aminoisophthalic acid with betalamic acid. [] This compound demonstrates a high selectivity for copper ions (Cu2+) over other interfering metal ions. [] The interaction of 2-AIPA-BX with Cu2+ leads to detectable changes in its colorimetric and fluorometric properties, enabling its application in Cu2+ sensing. This sensing mechanism has been successfully incorporated into paper-based analytical devices, offering a simple, portable, and cost-effective method for detecting Cu2+ in various samples. []

Q4: What is the crystal structure of 2-aminoisophthalic acid?

A5: 2-Aminoisophthalic acid crystallizes in the monoclinic crystal system, belonging to the space group C2/c (no. 15). [] The unit cell dimensions are a = 4.9752(11) Å, b = 14.167(3) Å, c = 10.999(2) Å, and β = 99.066(5)°. [] The unit cell contains four molecules (Z = 4) and has a volume (V) of 765.6(3) Å3. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl N-[(diethylcarbamoyl)methyl]carbamate](/img/structure/B1267082.png)